Docosenoyl-CoA, also known as docosenoic acid coenzyme A, is a long-chain fatty acyl-CoA derivative that plays a crucial role in various metabolic pathways, particularly in lipid metabolism. It is involved in the synthesis and degradation of fatty acids, serving as an important substrate for fatty acid elongation and desaturation processes. This compound is essential for cellular energy production and the regulation of metabolic functions.
Docosenoyl-CoA is derived from docosenoic acid, a monounsaturated fatty acid that can be obtained from dietary sources or synthesized endogenously through the elongation of shorter-chain fatty acids. The synthesis of Docosenoyl-CoA occurs primarily in the cytoplasm and mitochondria of cells where fatty acid metabolism takes place.
Docosenoyl-CoA belongs to the class of acyl-CoA compounds, which are activated forms of fatty acids. These compounds are characterized by the presence of a Coenzyme A moiety attached to a fatty acyl chain. Acyl-CoAs are classified based on the length of their carbon chains (short, medium, long, and very long) and their degree of saturation (saturated or unsaturated).
The synthesis of Docosenoyl-CoA can be achieved through several biochemical pathways:
Docosenoyl-CoA has a molecular formula of . It features a long hydrocarbon chain with a double bond, characteristic of unsaturated fatty acids, and includes a Coenzyme A moiety.
Docosenoyl-CoA participates in several key biochemical reactions:
The action of Docosenoyl-CoA primarily involves its role as an acyl donor in various metabolic pathways:
Research indicates that alterations in Docosenoyl-CoA levels can affect cellular metabolism significantly, influencing processes such as insulin sensitivity and inflammation.
Docosenoyl-CoA is utilized in various research applications:
Docosenoyl-CoA is generated through the ATP-dependent ligation of erucic acid (22:1Δ13) to coenzyme A, catalyzed by acyl-CoA synthetases (ACSLs). Among ACSL isoforms, ACSL6 demonstrates marked specificity for monounsaturated VLCFAs like erucic acid, driving their activation for downstream metabolic pathways [5]. Once formed, docosenoyl-CoA enters distinct metabolic channels:
Table 1: Enzymes Directing Docosenoyl-CoA Metabolic Fate
Enzyme | Subcellular Location | Primary Function | Substrate Preference |
---|---|---|---|
ACSL6 | Endoplasmic reticulum | Erucic acid activation → Docosenoyl-CoA | C20–C22 PUFA/MUFA |
ELOVL1 | ER membrane | C22 → C24 elongation | Saturated/VLCFA-CoA |
ACOX1 | Peroxisomes | VLCFA β-oxidation initiation | C22-CoA (mono/polyunsaturated) |
LPCAT3 | ER | Phospholipid acyl remodeling | C18–C22 acyl-CoAs |
The hydrophobicity of docosenoyl-CoA necessitates channeling via fatty acid-binding proteins (FABPs) to prevent nonspecific membrane interactions. ACSL6 overexpression experiments reveal its unique ability to shunt docosenoyl-CoA toward phosphatidylethanolamine (PE) and phosphatidylcholine (PC) synthesis rather than triglycerides, underscoring its role in structural lipid formation [5]. Crucially, docosenoyl-CoA competitively inhibits long-chain acyl-CoA dehydrogenases (LCADs), creating a feedback loop that modulates β-oxidation flux when VLCFAs accumulate [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7